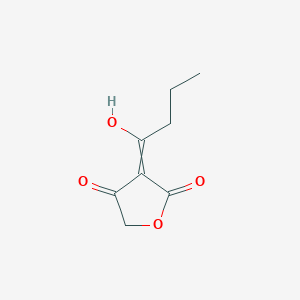
3-(1-Hydroxybutylidene)oxolane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Hydroxybutylidene)oxolane-2,4-dione is an organic compound with the molecular formula C8H10O4 It is a derivative of oxolane, featuring a hydroxybutylidene substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxybutylidene)oxolane-2,4-dione typically involves the reaction of oxolane-2,4-dione with 1-hydroxybutylidene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with larger quantities of reactants and more robust reaction conditions. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications .
化学反应分析
Types of Reactions
3-(1-Hydroxybutylidene)oxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxolane ring can be reduced to form a more saturated compound.
Substitution: The hydroxybutylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the oxolane ring leads to a more saturated compound .
科学研究应用
3-(1-Hydroxybutylidene)oxolane-2,4-dione has several applications in scientific research:
作用机制
The mechanism of action of 3-(1-Hydroxybutylidene)oxolane-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxybutylidene group can form hydrogen bonds with biomolecules, affecting their structure and function. Additionally, the oxolane ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components .
相似化合物的比较
Similar Compounds
Dioxolane: A heterocyclic acetal with a similar ring structure but different substituents.
6-Heptyl-3-(1-hydroxybutylidene)oxane-2,4-dione: A compound with a similar core structure but a different alkyl substituent.
Uniqueness
3-(1-Hydroxybutylidene)oxolane-2,4-dione is unique due to its specific hydroxybutylidene substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
属性
CAS 编号 |
141214-62-2 |
|---|---|
分子式 |
C8H10O4 |
分子量 |
170.16 g/mol |
IUPAC 名称 |
3-(1-hydroxybutylidene)oxolane-2,4-dione |
InChI |
InChI=1S/C8H10O4/c1-2-3-5(9)7-6(10)4-12-8(7)11/h9H,2-4H2,1H3 |
InChI 键 |
YAUGQYPGLOKHIO-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=C1C(=O)COC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-](/img/structure/B14268629.png)
![N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine](/img/structure/B14268632.png)
![L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]-](/img/structure/B14268639.png)








![1-[(Naphthalen-1-yl)methyl]isoquinoline](/img/structure/B14268704.png)
![7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate](/img/structure/B14268707.png)
